8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of both bromine and chlorine atoms, which contribute to its unique chemical properties. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-nitropyrazine with sodium azide, followed by bromination using N-bromosuccinimide (NBS). The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted triazolopyrazines
- Oxidized derivatives
- Reduced amine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. It has been found to inhibit certain kinases, such as c-Met and VEGFR-2, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation and angiogenesis, leading to its potential anticancer effects .
Comparison with Similar Compounds
- 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazine
Comparison: 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine stands out due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and biological activity. Compared to its analogs, this compound may exhibit improved potency and selectivity in its biological applications .
Properties
Molecular Formula |
C5H2BrClN4 |
---|---|
Molecular Weight |
233.45 g/mol |
IUPAC Name |
8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C5H2BrClN4/c6-4-5-8-2-9-11(5)1-3(7)10-4/h1-2H |
InChI Key |
NHRRCKQRUPSEOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C2=NC=NN21)Br)Cl |
Origin of Product |
United States |
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